molecular formula C20H22N2O2 B14703768 Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl- CAS No. 24628-59-9

Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-

Cat. No.: B14703768
CAS No.: 24628-59-9
M. Wt: 322.4 g/mol
InChI Key: RTQHPAOPTVJQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- typically involves multi-step reactions. One common method includes the reaction of isatin hydrazone with N-substituted pyrroloquinoxalinetriones. This reaction is carried out in anhydrous acetonitrile at elevated temperatures (around 83°C) for several hours . The process involves the oxidation of isatin hydrazone to diazooxindole, which then undergoes a formal [4+1] cycloaddition reaction to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindole derivatives, while reduction could produce spiro-indoline derivatives.

Scientific Research Applications

Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The spiro structure allows the compound to fit into unique binding sites, potentially leading to inhibition or activation of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- lies in its specific spiro linkage and the presence of multiple functional groups that can be modified for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound for further research.

Properties

CAS No.

24628-59-9

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3,3'a,8'b-trimethylspiro[1H-indole-2,2'-3,4-dihydrofuro[3,2-b]indole]-3-ol

InChI

InChI=1S/C20H22N2O2/c1-17-12-20(18(2,23)13-8-4-6-10-15(13)22-20)24-19(17,3)14-9-5-7-11-16(14)21-17/h4-11,21-23H,12H2,1-3H3

InChI Key

RTQHPAOPTVJQGO-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(C(C4=CC=CC=C4N3)(C)O)OC1(C5=CC=CC=C5N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.